molecular formula C17H19N5OS2 B10997093 2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B10997093
M. Wt: 373.5 g/mol
InChI Key: XNHOUAODOBBXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of benzylamino, thiadiazole, and thiazole moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where benzylamine reacts with a suitable electrophilic intermediate.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling of the Thiazole and Thiadiazole Rings: The final step involves coupling the thiazole and thiadiazole rings through a condensation reaction, often facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzylamine, halogenated intermediates, and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is unique due to its combination of benzylamino, thiadiazole, and thiazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

2-(benzylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H19N5OS2/c1-17(2,3)14-21-22-16(25-14)20-13(23)12-10-24-15(19-12)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,19)(H,20,22,23)

InChI Key

XNHOUAODOBBXFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.